molecular formula C9H10FNO2 B111955 (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid CAS No. 151911-22-7

(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid

Cat. No. B111955
CAS RN: 151911-22-7
M. Wt: 183.18 g/mol
InChI Key: RSCLTSJQAQBNCE-MRVPVSSYSA-N
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Description

2-Fluorophenylacetic acid is a chiral derivatizing agent used for determining the enantiomeric composition of chiral, nonracemic compounds by 19 F NMR spectroscopy . It has been used in the synthesis of thiazolino [3,2- c ]pyrimidin-5,7-diones .


Synthesis Analysis

While specific synthesis methods for “®-3-Amino-3-(2-fluoro-phenyl)-propionic acid” are not available, one common synthesis method for phenylboronic acid involves using phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product .


Molecular Structure Analysis

The molecular structure of 2-Fluorophenylacetic acid is represented by the linear formula: FC6H4CH2CO2H .


Physical And Chemical Properties Analysis

2-Fluorophenylacetic acid is a solid with a melting point of 60-62 °C . Phenylboronic acid is a white to yellow powder, soluble in most polar organic solvents and poorly soluble in hexanes and carbon tetrachloride .

Scientific Research Applications

Vibrational and Electronic Structure Studies

  • (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid, a non-proteinogenic amino acid and a fluorinated building block in synthesis, has been studied using ab initio and DFT computed zwitterionic models. These models help understand the vibrational modes and electronic properties of the compound, contributing to a deeper understanding of its physical and chemical characteristics (Pallavi & Tonannavar, 2020).

Synthesis and Chiral Applications

  • The synthesis and utilization of 2-fluoro-2-phenyl propanoic acid, a related compound, as a chiral derivatizing agent demonstrates the potential of fluorinated compounds like (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid in stereochemical applications. These applications are crucial in the production of enantiomerically pure compounds for various scientific and industrial purposes (Hamman, 1993).

Radiopharmaceutical Synthesis

  • Research on fluorinated amino acids for tumor imaging with PET (Positron Emission Tomography) highlights the potential use of (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid in medical imaging and diagnosis. These compounds can be used as analogs in the development of new imaging agents for better tumor detection and characterization (Kersemans, Mertens, & Caveliers, 2009).

Metal-Organic Frameworks (MOFs) Development

  • Modified amino acids like (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid have been used as ligands in the construction of novel metal-organic frameworks (MOFs). These MOFs have potential applications in various fields like catalysis, gas storage, and separation due to their unique structural and functional properties (Xie et al., 2007).

Fluorinated Heterocyclic Compound Synthesis

  • The use of fluorinated building blocks for synthesizing fluorine-bearing heterocyclic compounds showcases the role of compounds like (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid in the development of new chemical entities. These entities have applications in pharmaceuticals and material sciences (Shi, Wang, & Schlosser, 1996).

Safety and Hazards

2-Fluorophenylacetic acid has a hazard classification of Skin Irrit. 2 and a signal word of Warning .

properties

IUPAC Name

(3R)-3-amino-3-(2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCLTSJQAQBNCE-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CC(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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